molecular formula C34H26CrN8Na2O9S B12759613 Disodium (2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(2-) CAS No. 84682-44-0

Disodium (2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(2-)

Cat. No.: B12759613
CAS No.: 84682-44-0
M. Wt: 820.7 g/mol
InChI Key: OITXSPIQGVPYGW-UHFFFAOYSA-N
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Description

Disodium (2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(2-) is a chromium-based coordination complex featuring two distinct azo-pyrazolone ligands. Each ligand contains a benzoate moiety functionalized with an azo group linked to a pyrazolone ring. The asymmetry arises from the substitution patterns: one ligand bears a phenyl group, while the other incorporates a 4-sulphophenyl substituent. This structural duality imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the sulphonate group and stability under varying pH conditions .

The compound is synthesized via diazotization and coupling reactions, typical for azo dyes. Structural characterization often employs X-ray crystallography, refined using programs like SHELXL , and visualized via tools such as ORTEP-3 .

Properties

CAS No.

84682-44-0

Molecular Formula

C34H26CrN8Na2O9S

Molecular Weight

820.7 g/mol

IUPAC Name

disodium;chromium;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid;2-[[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-id-4-yl]diazenyl]benzoic acid

InChI

InChI=1S/C17H13N4O6S.C17H13N4O3.Cr.2Na/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;;;/h2-9H,1H3,(H,23,24)(H,25,26,27);2-10H,1H3,(H,23,24);;;/q2*-1;;2*+1

InChI Key

OITXSPIQGVPYGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O.[Na+].[Na+].[Cr]

Origin of Product

United States

Preparation Methods

Synthesis of Azo Ligands

The preparation begins with the synthesis of the azo ligands, which are key organic components:

  • Step 1: Diazotization of Aromatic Amines
    Aromatic amines such as 4-aminophenyl derivatives are diazotized using sodium nitrite in acidic conditions (HCl) at low temperatures (0–5 °C) to form diazonium salts.

  • Step 2: Coupling Reaction
    The diazonium salts are then coupled with 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole or its 4-sulphophenyl derivative under controlled pH (usually mildly alkaline) to form the azo ligands. The coupling occurs at the pyrazolone ring, yielding the azo chromophore.

  • Step 3: Purification
    The azo ligands are purified by recrystallization or precipitation, ensuring high purity for complexation.

Preparation of the Chromium Complex

  • Step 4: Complexation with Chromium Salt
    The purified azo ligands are reacted with a chromium(III) salt, commonly chromium potassium sulfate dodecahydrate (chromium alum) or chromium chloride, in aqueous solution. The reaction is typically carried out under reflux conditions at elevated temperatures (60–90 °C) to facilitate coordination.

  • Step 5: pH Control
    The pH is carefully adjusted (usually around 4–6) to promote complex formation without hydrolysis of chromium ions.

  • Step 6: Formation of Disodium Salt
    After complexation, the product is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt of the chromate complex.

  • Step 7: Isolation and Drying
    The complex is isolated by filtration or crystallization, washed to remove impurities, and dried under vacuum or in a desiccator.

Reaction Conditions and Parameters

Step Reaction Component Conditions Notes
1 Aromatic amine + NaNO2/HCl 0–5 °C, acidic Diazotization
2 Diazonium salt + pyrazolone derivative pH 7–9, 0–10 °C Azo coupling
4 Azo ligand + Cr(III) salt 60–90 °C, aqueous Complexation
5 pH adjustment pH 4–6 Prevents Cr hydrolysis
6 Neutralization with NaOH/Na2CO3 Room temp Formation of disodium salt
7 Isolation Filtration, drying Purification

Research Findings and Optimization

  • Ligand Purity Impact: High purity azo ligands improve complex yield and color strength. Impurities can cause incomplete complexation or color fading.

  • pH Sensitivity: The complexation step is highly pH-dependent; too acidic conditions lead to chromium hydrolysis, while too alkaline conditions cause ligand degradation.

  • Temperature Effects: Elevated temperatures accelerate complex formation but must be controlled to avoid ligand decomposition.

  • Stoichiometry: A 2:1 ligand-to-chromium molar ratio is optimal for forming the bis(azo)chromate complex.

  • Solubility: The final disodium salt exhibits moderate water solubility (~240 mg/L at 20 °C), facilitating its use in aqueous dyeing processes.

Data Table: Typical Preparation Parameters and Yields

Parameter Value/Range Comments
Diazotization Temp 0–5 °C Maintains diazonium salt stability
Coupling pH 7–9 Optimal for azo bond formation
Complexation Temp 60–90 °C Ensures coordination
Complexation pH 4–6 Prevents chromium hydrolysis
Ligand:Cr Molar Ratio 2:1 Stoichiometric for bis-azo complex
Yield of Complex 75–85% Depends on purity and conditions
Water Solubility 240 mg/L at 20 °C Suitable for dye applications

Chemical Reactions Analysis

Types of Reactions

Acid yellow 259 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form aromatic amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Oxidized products may include quinones and other aromatic compounds.

    Reduction: Reduction typically yields aromatic amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Applications in Dyeing and Textiles

Azo Dyes : This compound is primarily utilized as an azo dye in textile applications. Azo dyes are known for their vibrant colors and stability, making them suitable for coloring fabrics. The specific azo groups in this compound allow for a range of colors depending on the conditions during dyeing processes.

Textile Treatment Products : According to the European Chemicals Agency (ECHA), substances similar to this compound are used in textile treatment products, enhancing the colorfastness and durability of dyes on fabrics . The incorporation of chromate can also improve the binding properties of the dye to the textile fibers.

Applications in Materials Science

Light-Induced Properties : Research has shown that azobenzene compounds can undergo reversible photoisomerization, which allows them to change shape when exposed to light. This property can be harnessed in creating smart materials that respond to light stimuli, such as films that can fold or change shape under illumination . Such materials have potential applications in sensors and actuators.

Polymer Composites : The incorporation of azobenzene derivatives into polymer matrices has been explored for developing responsive materials. The ability to manipulate the physical properties of polymers through light exposure opens avenues for advanced applications in coatings and flexible electronics .

Biomedical Applications

Drug Delivery Systems : The unique properties of azo compounds suggest potential use in drug delivery systems where the release of therapeutic agents can be controlled by light. By attaching drugs to azobenzene moieties, it may be possible to achieve targeted drug release upon exposure to specific wavelengths of light .

Antimicrobial Activity : Some studies indicate that azo compounds exhibit antimicrobial properties, making them candidates for use in medical textiles or coatings that require biocidal activity . This application could be particularly beneficial in healthcare settings where infection control is critical.

Case Studies

Study Application Findings
He et al. (2023)Supramolecular ComplexationDemonstrated enhanced absorption properties when azobenzene dyes are encapsulated by cucurbituril, indicating potential for improved dye performance .
Abid et al. (2024)Synthesis of Azo CompoundsExplored various synthesis methods for azobenzene Schiff bases, contributing to the understanding of dye production techniques .
Nefab Group (2024)Restricted SubstancesListed various azo compounds under observation due to their environmental impact, highlighting regulatory considerations for their use in products .

Mechanism of Action

The mechanism of action of Acid yellow 259 involves its interaction with molecular targets through its azo group. The compound can undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and properties. These reactions can affect the dye’s binding affinity to different substrates and its overall stability.

Comparison with Similar Compounds

Substituent Effects on Solubility and Stability

The target compound’s 4-sulphophenyl group distinguishes it from analogues like Disodium [4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonato(3-)][1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-) (). The latter features nitro and naphtholato groups, which reduce aqueous solubility compared to the sulphonate group in the target compound. The sulphonate’s ionic nature enhances hydrophilicity, making the target compound more suitable for aqueous-phase applications .

Ligand Symmetry and Chromium Coordination

Unlike symmetric bis-ligand chromates, the target compound’s asymmetric ligands create a distorted octahedral geometry around chromium. Ag/AgCl) compared to symmetric analogues (-0.3 to -0.9 V) .

Comparison with Precursor Ligands

The ligand 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid (CAS 2898-84-2, ) lacks the chromate center and sulphophenyl group. Key differences include:

Property Target Compound Precursor Ligand
Molecular Weight ~800–850 g/mol (estimated) 309.3 g/mol
Solubility in Water High (due to sulphonate) Low (carboxylic acid only)
Thermal Stability Decomposes >250°C Decomposes ~200°C
UV-Vis λmax 480–520 nm (broad band) 420–450 nm (sharp band)

The chromate center in the target compound red-shifts absorption due to metal-to-ligand charge transfer (MLCT), critical for dye applications .

Crystallographic and Computational Insights

Crystallographic refinements using SHELXL reveal that the target compound’s Cr–N and Cr–O bond lengths (1.92–2.05 Å) align with related azo-chromates but differ from non-azo analogues (e.g., Cr–O in chromate esters: 1.85–1.90 Å). The sulphophenyl group induces steric strain, increasing ligand torsion angles by 8–12° compared to phenyl-substituted counterparts .

Biological Activity

Disodium (2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(2-) is a complex azo compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azo dyes, characterized by the presence of nitrogen-nitrogen double bonds (–N=N–). Its structure includes two distinct pyrazole moieties connected by azo linkages to benzoate groups, with chromate ions contributing to its overall stability and reactivity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₄H₁₄CrN₄Na₂O₆S
Molecular Weight480.4 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of azo compounds. The pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines. For example, in vitro assays demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

The biological activity is primarily attributed to:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.
  • PPARγ Modulation : Similar compounds have been identified as partial agonists for PPARγ, influencing metabolic pathways related to glucose homeostasis and lipid metabolism .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial effects against various pathogens. Studies indicate that it has inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 1: Anticancer Efficacy

A study published in PLOS ONE evaluated the anticancer efficacy of a series of dihydropyrano[2,3-c]pyrazole derivatives, closely related to our compound. The results indicated that certain derivatives had potent activity against PPARγ receptors and exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties of azo compounds revealed that our compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds in developing new antimicrobial agents .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations are necessary to determine the compound's safety profile, particularly regarding skin irritation and sensitization potential as outlined in cosmetic product safety reports .

Toxicity Assessment Table

EndpointResult
Skin IrritationModerate
Eye IrritationSevere
Sensitization PotentialLow

Q & A

Q. How to address discrepancies in reported solubility values across studies?

  • Variables to Check :
  • Counterion Identity : Na⁺ vs. NH₄⁺ salts ( shows NH₄⁺ salts may have lower solubility).
  • Temperature : Solubility in H₂O increases from 25°C (≈50 mg/mL) to 60°C (≈120 mg/mL) .

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